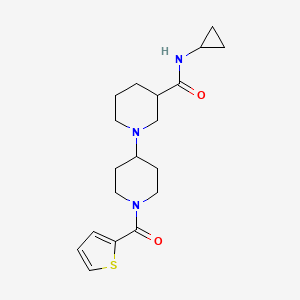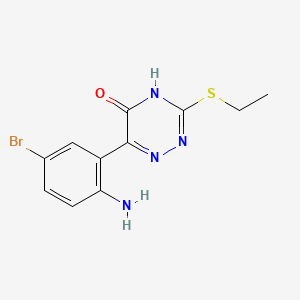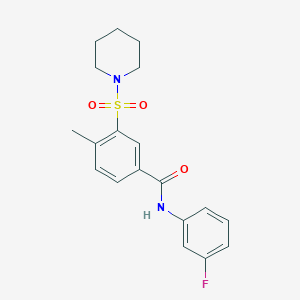
3-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is known for its unique properties, including its ability to act as an anticancer agent and its potential as a herbicide. In
Aplicaciones Científicas De Investigación
3-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide has been extensively studied for its potential applications in cancer therapy. Several studies have shown that this compound exhibits potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound involves the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis.
In addition to its anticancer properties, this compound has also been investigated for its potential as a herbicide. Studies have shown that this compound exhibits potent herbicidal activity against a wide range of weed species, including barnyardgrass, foxtail, and pigweed. The mechanism of action of this compound involves the inhibition of photosynthesis and the disruption of cell membrane integrity.
Mecanismo De Acción
The mechanism of action of 3-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide involves the induction of apoptosis in cancer cells and the inhibition of photosynthesis in weed species. In cancer cells, this compound activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins such as Bcl-2. This leads to the activation of caspases and the cleavage of PARP, ultimately resulting in cell death. In weed species, this compound inhibits the electron transport chain in photosystem II, leading to the accumulation of reactive oxygen species and the disruption of cell membrane integrity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In cancer cells, this compound induces apoptosis and inhibits cell proliferation, leading to the suppression of tumor growth. In weed species, this compound inhibits photosynthesis and disrupts cell membrane integrity, leading to the death of the plant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide in lab experiments is its potent activity against cancer cells and weed species. This makes it a valuable tool for studying the mechanisms of apoptosis and photosynthesis, as well as for developing new cancer therapies and herbicides. However, one of the main limitations of using this compound in lab experiments is its potential toxicity and side effects. Careful handling and appropriate safety precautions must be taken to ensure the safety of researchers and laboratory personnel.
Direcciones Futuras
There are several future directions for research related to 3-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide. One potential direction is the development of new cancer therapies based on this compound, either alone or in combination with other anticancer agents. Another potential direction is the development of new herbicides based on this compound, either alone or in combination with other herbicides. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in other fields such as materials science and biotechnology.
Métodos De Síntesis
The synthesis of 3-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide involves the reaction of 3-(3-chlorophenyl)acrylic acid with 5-methyl-4-phenyl-1,3-thiazol-2-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.
Propiedades
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2OS/c1-13-18(15-7-3-2-4-8-15)22-19(24-13)21-17(23)11-10-14-6-5-9-16(20)12-14/h2-12H,1H3,(H,21,22,23)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCHIPQNCOTDFE-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C=CC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(S1)NC(=O)/C=C/C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-nitrophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6117816.png)

![2-[4-[(8-methoxy-2H-chromen-3-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6117824.png)
![2-methyl-9-phenyl-7-(2-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6117838.png)
![2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone)](/img/structure/B6117843.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-(4-methyl-1-piperazinyl)benzamide](/img/structure/B6117847.png)
![N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperidinyl)ethyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B6117852.png)

![N-mesityl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6117862.png)
![ethyl 2-[(3-chlorophenyl)amino]-5-(4-methylbenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6117864.png)

![1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-ethyl-N-(4-pyridinylmethyl)-3-piperidinamine](/img/structure/B6117897.png)

![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B6117909.png)
